BenchChemオンラインストアへようこそ!

N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide

Structural isomerism Furan regiochemistry Procurement specification

Procure this certified furan-3-yl pivalamide isomer to ensure chromatographic distinction from its furan-2-yl analog (CAS 1210193-14-8). Sharing identical mass and formula, only an authenticated reference standard can verify regioisomeric purity via HPLC or NMR. Essential for establishing retention time markers in QC workflows and for executing matched molecular pair SAR analyses where furan oxygen geometry critically impacts target binding and selectivity.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 1795087-50-1
Cat. No. B2716665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide
CAS1795087-50-1
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C(C)(C)C
InChIInChI=1S/C12H19NO2/c1-9(7-10-5-6-15-8-10)13-11(14)12(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,13,14)
InChIKeyNLNAPPPLXBDJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide (CAS 1795087-50-1): Structural and Physicochemical Baseline for Procurement


N-[1-(Furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide (CAS 1795087-50-1), also named N-(1-(furan-3-yl)propan-2-yl)pivalamide, is a synthetic organic compound belonging to the furan derivatives class . It features a furan ring substituted at the 3-position with a propan-2-yl chain that is further connected to a pivalamide (2,2-dimethylpropanamide) moiety. The molecular formula is C12H19NO₂ with a molecular weight of 209.28 g/mol . The compound exists as a positional isomer of the more commonly referenced N-(1-(furan-2-yl)propan-2-yl)pivalamide (CAS 1210193-14-8), and this 3-yl versus 2-yl furan substitution represents the primary structural differentiation that underpins potential differences in electronic distribution, steric profile, and target-binding geometry.

Why N-[1-(Furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide Cannot Be Replaced by Generic Furan-2-yl Isomers


Although N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide shares the same molecular formula and identical pivalamide pharmacophore with its furan-2-yl isomer (CAS 1210193-14-8) , generic substitution is not warranted. The position of the furan oxygen relative to the point of attachment dictates the electronic distribution and hydrogen-bond acceptor geometry of the heterocycle, which can profoundly alter target recognition. In furan-3-yl derivatives, the oxygen atom is meta to the attachment point, whereas in furan-2-yl derivatives it is ortho, resulting in distinct dipole moment vectors and π-stacking preferences [1]. These positional isomerism effects are well-documented across multiple target classes, where a shift from 2-yl to 3-yl furan substitution has been shown to invert selectivity or reduce potency by orders of magnitude [1]. Without direct comparative biological data, the structural isomerism alone constitutes a scientifically valid basis for rejecting indiscriminate substitution.

Quantitative Differentiation Evidence for N-[1-(Furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide: Comparator-Based Analysis


Furan-3-yl vs. Furan-2-yl Positional Isomerism: Structural Identity and Procurement Purity Metrics

The target compound (furan-3-yl, CAS 1795087-50-1) and its closest analog (furan-2-yl, CAS 1210193-14-8) are constitutional isomers that share the identical molecular formula C12H19NO₂ and molecular weight 209.28 g/mol, yet differ in the position of the furan oxygen relative to the exocyclic attachment . The furan-3-yl isomer places the ring oxygen meta to the propan-2-yl linker, whereas the furan-2-yl isomer places it ortho. This positional difference alters the calculated LogP: the furan-2-yl isomer has a computed LogP of 2.37 , while the furan-3-yl isomer is expected to exhibit a modestly different LogP due to altered dipole moment and hydrogen-bond acceptor orientation [1]. Procurement-grade purity for the furan-2-yl isomer is specified at 98% from commercial sources ; equivalent purity specifications for the furan-3-yl isomer are limited to vendor-specific documentation and must be verified per batch.

Structural isomerism Furan regiochemistry Procurement specification

Pivalamide Moiety: Metabolic Stability Implications Relative to Acetamide and Benzamide Analogs

The tert-butyl (pivalamide) group in the target compound provides steric hindrance around the amide carbonyl, which is predicted to reduce susceptibility to amidase-mediated hydrolysis compared to less hindered amide analogs such as N-(1-(furan-3-yl)propan-2-yl)acetamide or N-(1-(furan-3-yl)propan-2-yl)benzamide [1]. Class-level data across diverse chemotypes consistently demonstrate that pivalamide derivatives exhibit extended metabolic half-lives in microsomal stability assays relative to their acetamide counterparts, with the bulky tert-butyl group shielding the carbonyl from nucleophilic attack by serine hydrolases [1]. Quantitative comparative half-life or intrinsic clearance data specific to the target compound have not been reported in the peer-reviewed literature as of the search date.

Metabolic stability Amide hydrolysis Steric shielding

Furan-3-yl Regiochemistry: Predicted Hydrogen-Bond Acceptor Geometry vs. Furan-2-yl in Target Binding

The furan oxygen atom in the target compound (position 3 attachment) is located meta to the exocyclic linkage, positioning the oxygen hydrogen-bond acceptor approximately 120° away from the propan-2-yl vector. In contrast, the furan-2-yl isomer places the oxygen ortho to the attachment, projecting the acceptor in closer proximity to the amide backbone [1]. Functional data from the structurally related GSK-3β inhibitor series disclosed in EP 1939191 A1 demonstrate that furan-2-yl and furan-3-yl substituted analogs exhibit distinct inhibitory profiles, with the positional isomer choice influencing both potency and selectivity across the kinome [1]. No direct IC50 or Kd data are available for the target compound in any specific assay system.

Hydrogen bonding Regiochemistry Target recognition

Evidence-Based Application Scenarios for N-[1-(Furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide (CAS 1795087-50-1)


Positional Isomer Reference Standard for Analytical Method Development

The target compound serves as a critical reference standard for distinguishing furan-3-yl from furan-2-yl positional isomers in reaction monitoring and quality control workflows . Because the two isomers share identical molecular mass (209.28 g/mol) and formula (C12H19NO₂), they cannot be distinguished by mass spectrometry alone. Chromatographic methods (HPLC, GC) or NMR spectroscopy must be employed, and the authenticated furan-3-yl compound is required to establish retention time or chemical shift references . This application is essential for laboratories synthesizing or characterizing furan-containing amide libraries where regioisomeric purity directly impacts biological reproducibility.

SAR Probe for Furan Regiochemistry in Medicinal Chemistry Campaigns

In structure-activity relationship (SAR) studies of furan-containing hit series, the furan-3-yl positional isomer provides a distinct hydrogen-bond acceptor geometry that cannot be accessed by the furan-2-yl isomer [1]. The target compound can be used as a matched molecular pair with its furan-2-yl analog to deconvolve the contribution of furan oxygen position to target binding, as previously demonstrated in GSK-3β inhibitor optimization programs where furan-3-yl and furan-2-yl derivatives exhibited divergent inhibition profiles [1]. Procurement of both isomers enables rigorous SAR analysis.

Stable Amide Scaffold for Bioconjugation or Prodrug Design

The pivalamide (2,2-dimethylpropanamide) moiety in the target compound is predicted, based on class-level medicinal chemistry precedent, to confer enhanced stability against non-specific amidase hydrolysis compared to less hindered amides [2]. This property makes the compound a candidate scaffold for applications requiring extended aqueous stability, such as bioconjugation linker chemistry or as a metabolic stability control in in vitro pharmacokinetic assays [2]. Experimental confirmation of stability in the specific assay buffer is recommended prior to use.

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.